molecular formula C16H24N2O B14683068 3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine CAS No. 33235-99-3

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine

Cat. No.: B14683068
CAS No.: 33235-99-3
M. Wt: 260.37 g/mol
InChI Key: YQEXPFNRQAWUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This specific compound features a tetrahydropyrimidine ring substituted with an alpha-ethoxy-4-isopropylbenzyl group, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxybenzylamine with a suitable diketone or ketoester in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps like crystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzyl ring or the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler heterocyclic compound with a similar ring structure but different substituents.

    Pyrimidine: The parent compound with a basic pyrimidine ring structure.

    Tetrahydropyrimidine: A similar compound with a fully saturated pyrimidine ring.

Uniqueness

3,4,5,6-Tetrahydro-2-(alpha-ethoxy-4-isopropylbenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

33235-99-3

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

IUPAC Name

2-[ethoxy-(4-propan-2-ylphenyl)methyl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C16H24N2O/c1-4-19-15(16-17-10-5-11-18-16)14-8-6-13(7-9-14)12(2)3/h6-9,12,15H,4-5,10-11H2,1-3H3,(H,17,18)

InChI Key

YQEXPFNRQAWUCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)C(C)C)C2=NCCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.